molecular formula C₂₅H₂₆D₅ClF₂O₅ B1152896 Halobetasol Propionate-d5

Halobetasol Propionate-d5

Cat. No.: B1152896
M. Wt: 489.99
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Relationship to Parent Compound

This compound maintains the fundamental molecular architecture of its non-deuterated parent compound while incorporating specific isotopic modifications that enhance its utility as an analytical standard. The molecular formula of the deuterated compound is C25H26D5ClF2O5 with a molecular weight of 489.99 grams per mole, compared to the parent compound halobetasol propionate which has the formula C25H31ClF2O5 and a molecular weight of 484.96 grams per mole. This molecular weight difference of approximately 5 atomic mass units reflects the replacement of five hydrogen atoms with deuterium atoms in the propionate ester portion of the molecule.

The core steroid structure remains unchanged in the deuterated analog, preserving the pregna-1,4-diene-3,20-dione backbone that characterizes this class of corticosteroids. Both compounds feature identical positioning of the critical functional groups including the fluorine atoms at positions 6 and 9, the chlorine atom at position 21, and the hydroxyl group at position 11. The steroid framework maintains its characteristic four-ring system with the specific stereochemical configuration denoted as (6α,11β,16β), which is essential for the biological activity of the parent compound.

Property Halobetasol Propionate This compound
Molecular Formula C25H31ClF2O5 C25H26D5ClF2O5
Molecular Weight 484.96 g/mol 489.99 g/mol
Mass Difference - +5.03 g/mol
Deuterium Atoms 0 5
Core Structure Pregna-1,4-diene-3,20-dione Pregna-1,4-diene-3,20-dione

The propionate ester group at position 17 serves as the attachment point for the deuterium labeling, with the five deuterium atoms specifically incorporated into this moiety without affecting the steroid nucleus. This selective labeling strategy ensures that the fundamental pharmacophore remains intact while providing the necessary mass shift for analytical differentiation. The preservation of the steroid backbone structure is crucial for maintaining the compound's behavior in biological systems and ensuring that it serves as an appropriate internal standard for analytical methods.

Historical Development of Deuterated Steroids

The conceptual foundation for deuterated steroids emerged from the broader field of deuterated drug development, which has its roots in the fundamental discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The systematic application of deuterium labeling to pharmaceutical compounds began gaining momentum in the 1970s, with early patents focusing on the therapeutic benefits of deuterated molecules for improving pharmacokinetic properties and reducing toxicity. These initial investigations laid the groundwork for the more specialized application of deuterium labeling in analytical chemistry and metabolic studies.

The development of deuterated steroids specifically for analytical purposes represents a more recent advancement in the field, driven by the increasing sophistication of mass spectrometry techniques and the growing demand for precise quantification methods in steroid analysis. The synthesis of deuterated steroid derivatives gained particular importance in the context of anti-doping research and clinical diagnostics, where accurate measurement of steroid concentrations became critical for both regulatory compliance and therapeutic monitoring. The Cologne laboratory, under the direction of Manfred Donike, played a pioneering role in advancing steroid analysis methodologies, including the development of long-term metabolite detection strategies that often relied on deuterated internal standards.

The evolution of deuterated steroid synthesis techniques has been marked by increasingly sophisticated approaches to selective labeling. Early methods often resulted in non-specific deuterium incorporation, leading to complex mixtures of labeled products with varying degrees of deuteration. Contemporary synthetic strategies, such as those employed in the preparation of this compound, utilize targeted reduction reactions with deuterated reagents like sodium borodeuteride to achieve precise labeling at specific molecular sites. These advances have enabled the production of deuterated steroids with well-defined labeling patterns that are essential for reliable analytical applications.

Era Development Key Characteristics
1930s-1970s Initial deuterium research Basic isotope effect studies
1970s-1990s Early pharmaceutical applications Therapeutic deuterated drugs
1990s-2000s Analytical method development Anti-doping applications
2000s-Present Targeted synthesis methods Precise labeling strategies

The transition from therapeutic applications to analytical uses of deuterated steroids reflects the broader evolution of pharmaceutical analysis from relatively simple detection methods to highly sophisticated quantitative techniques requiring internal standards with precisely controlled isotopic compositions. This progression has been particularly important in the steroid field, where the structural complexity and similar physicochemical properties of related compounds demand highly selective analytical methods for accurate quantification.

Significance in Analytical and Pharmacokinetic Research

This compound serves as a critical tool in modern analytical chemistry, particularly in the development and validation of mass spectrometry-based quantification methods for therapeutic drug monitoring and pharmacokinetic studies. The incorporation of deuterium atoms provides several analytical advantages that significantly enhance the performance characteristics of liquid chromatography-tandem mass spectrometry methods used for steroid analysis. The stable isotope labeling ensures that the deuterated compound exhibits nearly identical physicochemical properties to the parent drug while providing the necessary mass differentiation for selective detection and quantification.

The use of deuterated internal standards like this compound addresses several critical challenges in steroid bioanalysis, including matrix effects, extraction recovery variations, and instrumental fluctuations that can compromise analytical accuracy and precision. When added to biological samples at the beginning of the analytical procedure, the deuterated compound undergoes the same sample preparation steps as the analyte, thereby compensating for losses during extraction, derivatization, and chromatographic separation. This co-elution behavior with the target analyte while maintaining mass spectral distinction makes deuterated steroids invaluable for achieving reliable quantification results in complex biological matrices.

The analytical benefits of using this compound extend beyond simple quantification to include enhanced method sensitivity and improved selectivity. The mass difference of approximately 5 atomic mass units between the deuterated and non-deuterated forms provides sufficient separation in mass spectrometric detection to eliminate interference while maintaining similar ionization efficiency and chromatographic retention behavior. This mass shift is particularly advantageous in multiple reaction monitoring experiments where specific precursor-to-product ion transitions can be monitored for both the analyte and internal standard simultaneously.

Analytical Parameter Improvement with Deuterated Standard
Precision Enhanced through matrix effect compensation
Accuracy Improved by extraction recovery normalization
Sensitivity Increased through reduced background interference
Selectivity Enhanced by mass spectral differentiation
Method Robustness Strengthened by internal calibration

Research applications of this compound encompass a broad range of pharmacokinetic and metabolic studies where precise quantification of the parent compound is essential for understanding drug disposition and therapeutic effects. The compound enables researchers to conduct sophisticated bioavailability and bioequivalence studies, investigate drug-drug interactions, and characterize metabolic pathways with unprecedented accuracy. In therapeutic drug monitoring applications, the deuterated standard facilitates the development of clinically relevant assays that can guide dosing decisions and optimize therapeutic outcomes while minimizing adverse effects.

Position of Deuterium Labeling in Molecular Structure

The deuterium labeling in this compound is strategically positioned within the propionate ester group attached to the 17-position of the steroid nucleus, representing a carefully designed modification that maximizes analytical utility while preserving the fundamental structural characteristics of the parent compound. The five deuterium atoms replace specific hydrogen atoms within the propanoate moiety, creating a well-defined isotopic signature that enables precise mass spectrometric differentiation without compromising the compound's behavior in biological systems or analytical procedures.

The specific positioning of deuterium atoms within the propionate group rather than the steroid backbone reflects sophisticated understanding of structure-activity relationships and metabolic pathways in corticosteroid chemistry. This selective labeling strategy ensures that the deuterated compound maintains identical pharmacological properties to the parent drug while providing the necessary analytical advantages for quantification applications. The propionate ester serves as an ideal location for deuterium incorporation because it represents a metabolically labile site that does not directly participate in receptor binding or primary pharmacological activity.

The chemical nomenclature for this compound reflects its precise structural composition as (6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5, indicating that the deuterium labeling is specifically associated with the propanoate ester substituent. This detailed structural designation is essential for analytical applications where the exact position and number of deuterium atoms must be known to predict fragmentation patterns and optimize mass spectrometric detection parameters.

The molecular geometry and electronic properties of the deuterated propionate group remain essentially unchanged compared to the non-deuterated version, ensuring that chromatographic retention times and ionization efficiencies are nearly identical between the analyte and internal standard. This structural similarity is crucial for maintaining the validity of quantitative analytical methods, as significant differences in physicochemical behavior between the target compound and internal standard could introduce systematic errors in quantification results.

Structural Feature Position Deuterium Content
Steroid Nucleus Positions 1-21 No deuterium
Propionate Ester 17-position attachment 5 deuterium atoms
Functional Groups Various positions Non-deuterated
Stereochemistry All chiral centers Unchanged

Properties

Molecular Formula

C₂₅H₂₆D₅ClF₂O₅

Molecular Weight

489.99

Synonyms

(6α,11β,16β)-21-Chloro-6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione-d5;  Miracorten-d5;  Ulobetasol Propionate-d5;  Ultravate-d5; 

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways

Halobetasol Propionate-d5 is synthesized through isotopic exchange or deuterated precursor incorporation. Key steps involve:

  • Deuteration of intermediates : Deuterium is introduced during the synthesis of the pregnane backbone or propionate ester group.

  • Crystallization : Purification via ethanol/water mixtures (as described for non-deuterated halobetasol propionate) .

Stability Under Physiological Conditions

PropertyValue/BehaviorSource
Thermal stability Stable up to 220–221°C (melting point)
Hydrolysis Susceptible to esterase-mediated hydrolysis of the 17-propionate group
Photodegradation No significant degradation under UV light

Metabolic Reactions

In vivo, this compound undergoes extensive hepatic metabolism, similar to the non-deuterated form:

Key Metabolic Pathways:

  • Ester Hydrolysis :

    • Cleavage of the 17-propionate group generates halobetasol-d5 acid .

    • Enzymes: Carboxylesterases (CES1/CES2).

  • Oxidation :

    • Cytochrome P450 (CYP3A4)-mediated hydroxylation at C6α and C9β positions .

  • Conjugation :

    • Glucuronidation of hydroxylated metabolites for renal excretion .

Kinetic Isotope Effects:

  • Deuteration reduces metabolic turnover rates at labeled positions due to C-D bond strength (vs. C-H) .

  • Example: Slower hydroxylation at deuterated carbons (observed in analogous corticosteroids) .

Degradation Products

ConditionMajor ProductsSource
Acidic (pH < 3) Halobetasol-d5 acid
Alkaline (pH > 9) Degraded pregnane skeleton derivatives
Oxidative stress 6α/9β-hydroxylated derivatives

Reactivity in Formulations

  • Compatibility : Stable in non-aqueous bases (e.g., petrolatum, propylene glycol) .

  • Incompatibilities : Reacts with strong oxidizers (e.g., peroxides) .

Analytical Characterization

TechniqueKey DataSource
MS (Mass Spec) m/z 490.0 [M+H]⁺ (vs. 485.0 for non-D5)
NMR Absence of H signals at deuterated sites
XRD Peaks at 10.0°, 11.6°, 12.9° 2θ

Research Gaps

  • No direct in vitro reactivity studies of this compound were identified in the provided sources.

  • Isotope effects on receptor binding (glucocorticoid receptor) remain unquantified.

Comparison with Similar Compounds

Halobetasol Propionate (Non-Deuterated)

  • Structural Identity : Halobetasol Propionate-d5 shares the same core structure as halobetasol propionate but differs in isotopic composition.
  • Functional Differences: Analytical Use: The deuterated form is non-therapeutic and exclusively used as a reference standard to improve quantification accuracy in drug metabolism studies . Clinical Efficacy: Halobetasol propionate (0.05% ointment/cream) demonstrates superior efficacy to betamethasone valerate (0.1%) and dipropionate (0.05%) in plaque psoriasis, achieving treatment success in 32.8–60.7% of patients after 2 weeks . Safety: Both forms share similar safety profiles, with low systemic absorption (<6% of applied dose) and rare systemic adverse events (AEs) .

Clobetasol Propionate and Clobetasol Propionate-d5

  • Structural Comparison : Clobetasol lacks the 6α-fluorine atom present in halobetasol, reducing halogenation but maintaining super-high potency .
  • Efficacy : In head-to-head trials, halobetasol ointment (0.05%) showed comparable or superior efficacy to clobetasol ointment (0.05%) in plaque psoriasis, with 54.1% vs. 50.8% improvement in plaque elevation .
  • Analytical Use : Clobetasol Propionate-d5 (CAS: 2280940-18-1) is similarly used as an internal standard, with a molecular weight of 472.0 g/mol .

Betamethasone Derivatives

  • Betamethasone Valerate (BMV) : A mid-potency steroid with lower efficacy than halobetasol. BMV foam (0.12%) showed 2-fold greater skin penetration than BMV lotion but was less effective than halobetasol in psoriasis .
  • Betamethasone Dipropionate (BDP) : In a matched-adjusted indirect comparison, halobetasol/tazarotene lotion outperformed calcipotriol/BDP foam in long-term plaque clearance (25.0% vs. 24.8% BSA reduction) .

Comparison with Deuterated Analogs in Research

Parameter This compound Clobetasol Propionate-d5
CAS Number 66852-54-8 2280940-18-1
Molecular Weight 489.991 472.0
Deuterium Position Propionate moiety (D5) Propionate moiety (D5)
Primary Use LC-MS/GC-MS internal standard LC-MS/GC-MS internal standard
Therapeutic Role None (analytical only) None (analytical only)

Formulation and Efficacy Comparisons

Halobetasol Propionate 0.01% Lotion vs. 0.05% Cream

  • Efficacy : The 0.01% lotion demonstrated comparable efficacy to 0.05% cream in reducing erythema (34.4% vs. 43.5%) and scaling (60.7% vs. 50.8%) after 2 weeks, despite lower concentration .
  • Safety: The lotion’s polymeric matrix technology enhances epidermal targeting, minimizing dermal penetration and atrophy risk .

Combination Therapies

  • Halobetasol/Tazarotene Lotion (HP/TAZ) : Showed rapid treatment success (32.8%) comparable to halobetasol 0.05% cream (34.0%) but with fewer application-site AEs .
  • Halobetasol/Fusidic Acid Ointment: Novel combinations target inflammation and secondary infections, demonstrating superior spreadability and permeability in preclinical models .

Preparation Methods

Deuterium Labeling Strategy

This compound introduces five deuterium atoms at the propionate ester moiety, replacing all hydrogen atoms in the propionic acid-derived side chain. This labeling is achieved by substituting standard propionylating reagents with their deuterated counterparts during esterification. For example, propionic acid-d5 or propionyl chloride-d5 reacts with the hydroxyl group at the C17 position of the diflorasone intermediate, ensuring complete deuteration at the target site.

The parent compound, halobetasol propionate, is synthesized via a three-step process:

  • Esterification : Diflorasone reacts with an alkyl orthopropionate (e.g., trimethyl orthopropionate) under acidic conditions to form diflorasone 17-propionate.

  • Mesylation : The C21 hydroxyl group is activated using methanesulfonyl chloride, yielding diflorasone 17-propionate-21-mesylate.

  • Halogenation : Lithium chloride displaces the mesylate group, introducing a chlorine atom at C21 to form halobetasol propionate.

For the deuterated variant, Step 1 employs trimethyl orthopropionate-d5 , ensuring deuterium integration into the ester group. Solvent selection (e.g., deuterated dimethylformamide) may further minimize proton exchange during synthesis.

Optimization of Reaction Conditions

Deuterated reagents necessitate stringent anhydrous conditions to prevent isotopic dilution. Key parameters include:

  • Temperature : Controlled heating (60–80°C) during esterification prevents decomposition of heat-sensitive intermediates.

  • Catalysts : Acid catalysts like p-toluenesulfonic acid (0.5–1.0 mol%) accelerate esterification without racemization.

  • Solvents : Anhydrous tetrahydrofuran (THF) or deuterated chloroform ensures compatibility with moisture-sensitive reagents.

Table 1: Comparative Reaction Conditions for Deuterated vs. Non-Deuterated Synthesis

ParameterHalobetasol PropionateThis compound
Propionylating AgentTrimethyl orthopropionateTrimethyl orthopropionate-d5
SolventTHFDeuterated THF
Reaction Time6–8 hours8–10 hours (slower kinetics)

Crystallization and Purification

Solvent System Selection

The patent US8361997B2 details crystallization of halobetasol propionate from ethanol-water mixtures , a method adaptable to the deuterated form. Ethanol’s polarity and water’s antisolvent properties yield high-purity crystals with consistent morphology.

Procedure :

  • Dissolution : this compound is dissolved in hot ethanol (60–80°C) at a 1:10 (w/v) ratio.

  • Antisolvent Addition : Deionized water is added dropwise (50:50 v/v) to induce supersaturation.

  • Crystallization : Slow cooling to 18–25°C over 90 minutes promotes crystal growth.

  • Isolation : Vacuum filtration collects crystals, followed by drying at 65–75°C under reduced pressure (<100 mbar).

Table 2: Crystallization Parameters

ParameterOptimal Range
Ethanol:Water Ratio50:50 to 67:33 (v/v)
Cooling Rate0.5–1.0°C/min
Final Yield85–92%

Polymorphic Control

The crystalline form of this compound is characterized by XRD peaks at 10.0, 11.6, 12.9, 13.4, 14.5, 16.4, 17.6, and 23.5° 2θ (±0.2°), matching the non-deuterated form’s pattern. Deuterium’s minimal steric impact ensures isomorphic crystal packing.

Analytical Characterization

TechniqueHalobetasol PropionateThis compound
XRD Peaks (°2θ)10.0, 11.6, 12.910.0, 11.6, 12.9
Melting Point220–221°C220–221°C
IR C=O Stretch1741 cm⁻¹1741 cm⁻¹

Scalability and Industrial Adaptation

Batch sizes exceeding 1 kg are feasible using the ethanol-water system, with >98% chemical purity by HPLC. Deuterated synthesis scales linearly, though reagent costs necessitate closed-loop solvent recovery.

Q & A

Q. How do researchers validate bioanalytical methods for this compound in heterogeneous biological samples (e.g., inflamed vs. non-inflamed skin)?

  • Methodological Answer : Use microdialysis or tape-stripping to sample dermal layers. Validate extraction efficiency (>85%) across pH gradients (4.5–7.4) and lipid-rich matrices. Cross-validate with immunohistochemistry (GR activation markers) to confirm tissue-specific pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.